1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-methoxyphenyl)urea
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Overview
Description
1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C15H19N5O3 and its molecular weight is 317.349. The purity is usually 95%.
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Scientific Research Applications
Complexation and Unfolding of Heterocyclic Ureas
Heterocyclic ureas, including those with structural components similar to 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-methoxyphenyl)urea, demonstrate interesting complexation-induced unfolding behaviors. These ureas can form multiply hydrogen-bonded complexes, which unfold at high concentrations to dimerize or react with hydrogen-bonding complements. Such properties have implications for self-assembly and molecular mimicry, hinting at their potential in developing novel biomimetic materials and nanostructures (Corbin et al., 2001).
Electrochemical Behavior in Protic Medium
The electrochemical reduction of derivatives similar to this compound in protic media has been studied. This research demonstrates the compound's ability to undergo a 4-electron reduction, leading to different products based on the medium's pH. Such findings are crucial for understanding the reactivity of these compounds and their potential applications in electrochemical sensors or organic synthesis (David et al., 1995).
Supramolecular Chemistry and Tautomeric Control
The ability of compounds like this compound to engage in supramolecular interactions, particularly hydrogen bonding, enables the control over tautomeric states. This control is essential in the design of molecular sensors, switches, and other devices that rely on precise molecular recognition processes (Kwiatkowski et al., 2019).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used for the protection and deprotection of amino groups .
Mode of Action
The compound forms a chemically stable urea linkage, which is employed for the protection and deprotection of amino groups . The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .
Biochemical Pathways
The compound’s ability to form stable urea linkages suggests it may play a role in biochemical pathways involving amino groups .
Result of Action
The compound’s ability to form stable urea linkages suggests it may have effects on the structure and function of proteins and other molecules involving amino groups .
Action Environment
The stability of the urea linkage under various conditions (acidic, alkaline, and aqueous) suggests that the compound may be relatively stable in different environments .
Properties
IUPAC Name |
1-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-20(2)13-11(9-16-15(19-13)23-4)18-14(21)17-10-7-5-6-8-12(10)22-3/h5-9H,1-4H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRBVLSIPUHCPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)NC2=CC=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.